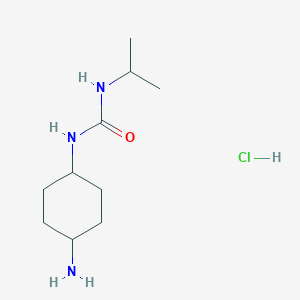
反式 1-(4-氨基-环己基)-3-异丙基-脲盐酸盐
描述
科学研究应用
可溶性环氧化物水解酶抑制剂
Hwang 等人 (2007) 的一项研究深入探讨了 N,N'-二取代脲的合成,其特点是在脲基附近有构象受限的顺式或反式-1,4-环己烷。这些化合物被评估为可溶性环氧化物水解酶 (sEH) 抑制剂,对重组人 sEH 表现出低纳摩尔至皮摩尔的活性。反式异构体尤其表现出更高的代谢稳定性,表明在体内应用于治疗小鼠模型中脂多糖引发的低血压等疾病具有潜力 (Hwang et al., 2007)。
铀酰离子配合物
Thuéry 和 Harrowfield (2017) 的研究利用反式-1,4-环己烷二羧酸盐合成铀酰离子配合物,深入了解了反式异构体可实现的结构多样性。该研究突出了此类化合物在制造具有独特结构和性质的材料方面的潜力,扩大了在核化学和材料科学中的应用范围 (Thuéry & Harrowfield, 2017)。
晶体结构分析
Rao 等人 (2010) 研究了脱氢枞酸的一种新衍生物,揭示了不对称 N-正脱氢枞基-N'-异丙基脲的晶体结构。该研究的发现有助于更广泛地了解分子构型和相互作用,这对于新材料和药物的开发至关重要 (Rao et al., 2010)。
光二聚化反应
Wang 等人 (2006) 探索了葫芦[7]脲促进的光二聚化反应,展示了立体选择性结果。此类反应仅产生反式反式异构体,强调了分子环境在指导化学转化过程中至关重要,这与合成复杂有机化合物有关 (Wang et al., 2006)。
酶促合成
Tentori 等人 (2020) 利用商业醇脱氢酶对酮进行立体选择性还原,生成顺式-4-烷基环己醇,包括具有异丙基取代基的衍生物。这种用于合成香料化合物的酶促方法突出了反式异构体在生物催化过程中的多功能性,为传统化学合成提供了环保的替代方案 (Tentori et al., 2020)。
属性
IUPAC Name |
1-(4-aminocyclohexyl)-3-propan-2-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.ClH/c1-7(2)12-10(14)13-9-5-3-8(11)4-6-9;/h7-9H,3-6,11H2,1-2H3,(H2,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBBWNUQEIYHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans 1-(4-Amino-cyclohexyl)-3-isopropyl-urea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




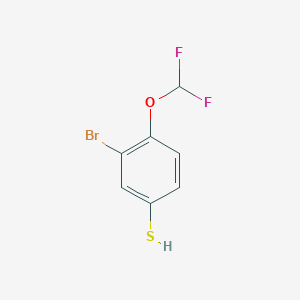
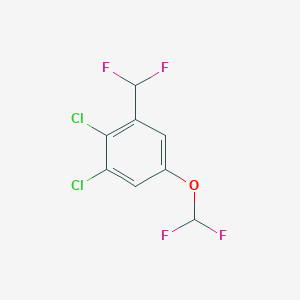
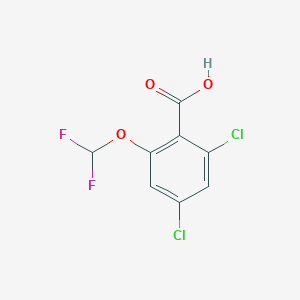
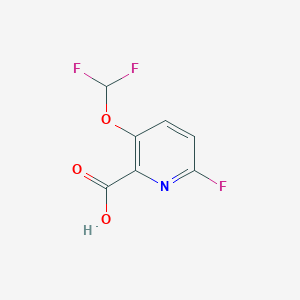
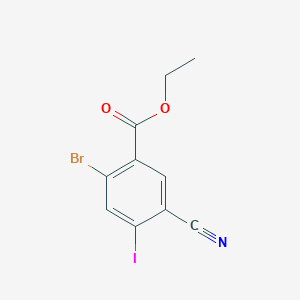
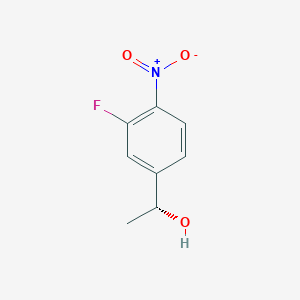
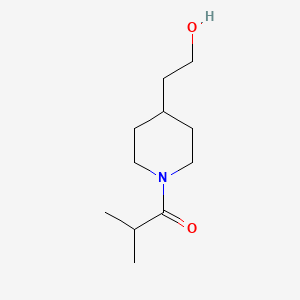
![6-Hydroxyspiro[3.3]heptan-2-one](/img/structure/B1448893.png)
![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1448894.png)
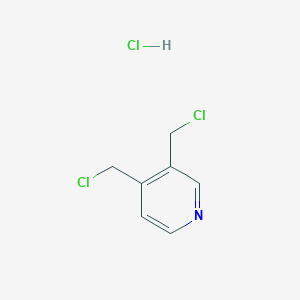
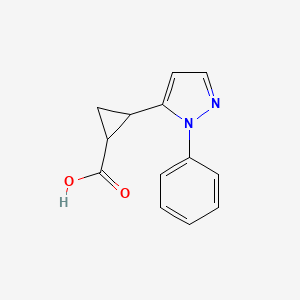
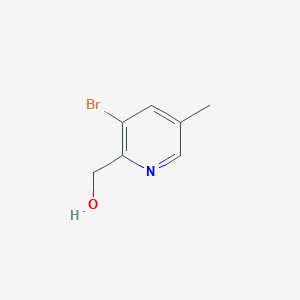
![tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1448901.png)